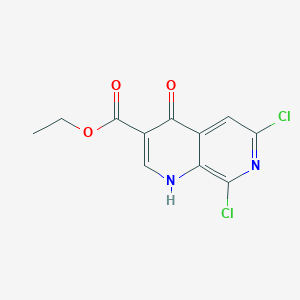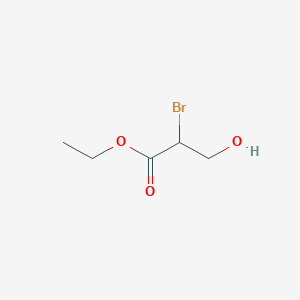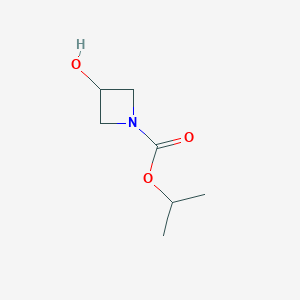
2-(Chloromethyl)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of benzonitrile, featuring a chloromethyl group at the second position and a nitro group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-nitrobenzonitrile typically involves the nitration of 2-(Chloromethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted derivatives of this compound.
-
Reduction
Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Conditions: Carried out under atmospheric or elevated pressure, depending on the reducing agent used.
Products: 2-(Aminomethyl)-5-nitrobenzonitrile.
-
Oxidation
Reagents: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives, although these reactions are less common.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-nitrobenzonitrile depends on its chemical reactivity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives with potential biological activities. The nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors. The compound’s reactivity allows it to modify biomolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
2-(Chloromethyl)-5-nitrobenzonitrile can be compared with other similar compounds, such as:
2-(Chloromethyl)-4-nitrobenzonitrile: Similar structure but with the nitro group at the fourth position.
2-(Chloromethyl)-3-nitrobenzonitrile: Similar structure but with the nitro group at the third position.
2-(Chloromethyl)-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the chloromethyl and nitro groups allows for diverse chemical modifications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H5ClN2O2 |
|---|---|
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2 |
Clave InChI |
UQGZCYQDDXFMFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)

![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)


![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)



![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)

